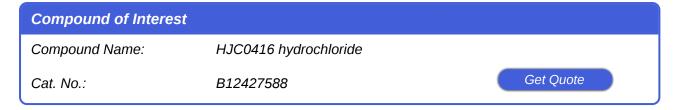


HJC0416 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **HJC0416 hydrochloride**, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key information on its chemical structure, physicochemical and pharmacological properties, and its mechanism of action, with a focus on its role in cancer research.

Chemical Structure and Properties

HJC0416 hydrochloride is chemically known as 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride.[1] Its structure is characterized by a benzamide core linking a chlorinated aminopropoxy side chain and a 1,1-dioxidobenzothiophene moiety.

Table 1: Chemical and Physical Properties of HJC0416 Hydrochloride



Property	Value	Reference(s)
IUPAC Name	2-(3-Aminopropoxy)-5-chloro- N-(1,1-dioxidobenzo[b]thien-6- yl)benzamide hydrochloride	[1][2]
SMILES	O=C(NC1=CC=C(C=CS2(=O) =O)C2=C1)C3=CC(CI)=CC=C 3OCCCN.[H]CI	[2]
InChlKey	YWFDTXJORDWLGD- UHFFFAOYSA-N	[1][2]
Molecular Formula	C18H17CIN2O4S.HCl or C18H18Cl2N2O4S	[1][2]
Molecular Weight	429.32 g/mol	[1]
Appearance	Solid powder	[2]
Purity	≥97% (HPLC)	[1]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in water.	
Storage	Store at -20°C.	[1]
CAS Number	2415263-08-8	[1]

Pharmacological Properties and Mechanism of Action

HJC0416 hydrochloride is a potent inhibitor of STAT3, a key protein involved in cytokine signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Aberrant STAT3 activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

HJC0416 hydrochloride exerts its anticancer effects by:

• Downregulating STAT3 Phosphorylation: It inhibits the phosphorylation of STAT3 at the Tyr-705 residue, a critical step for its activation and dimerization.



- Inducing Apoptosis: By inhibiting STAT3, it increases the expression of cleaved caspase-3, a key executioner of apoptosis.
- Inhibiting Cell-Cycle Progression: It has been shown to inhibit the proliferation of various cancer cell lines.

Table 2: In Vitro Activity of HJC0416 Hydrochloride

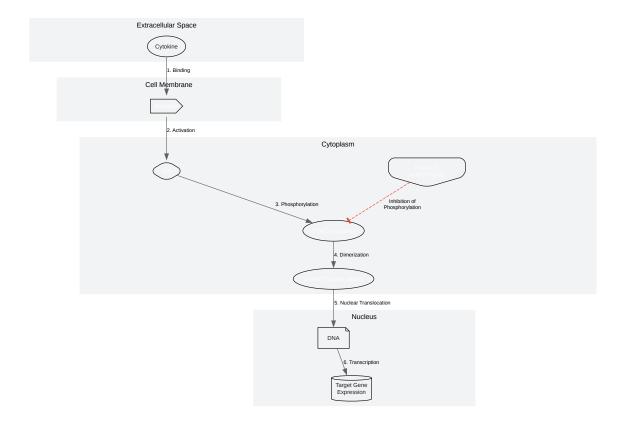
Cell Line	Cancer Type	IC50 (μM)
MCF-7	Breast Cancer (ER-positive)	1.76
MDA-MB-231	Breast Cancer (Triple Negative)	1.97
AsPC-1	Pancreatic Cancer	0.04
Panc-1	Pancreatic Cancer	1.88

Data compiled from publicly available sources.

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. **HJC0416 hydrochloride** disrupts this cascade by preventing the phosphorylation of STAT3.





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STAT3 Signaling Pathway and Inhibition by HJC0416

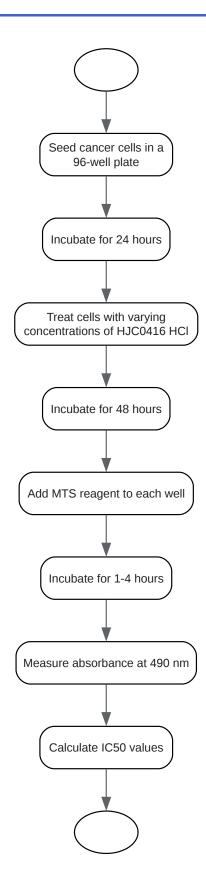
Experimental Protocols

Detailed experimental protocols for the synthesis of **HJC0416 hydrochloride** are not publicly available. The compound is offered by various chemical suppliers for research purposes. The following are general protocols for key in vitro assays.

Cell Proliferation Assay (MTS Assay)

This protocol outlines a general method to assess the effect of **HJC0416 hydrochloride** on the proliferation of cancer cells.





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